molecular formula C15H13N5O2S B10835099 N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide

N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide

Cat. No.: B10835099
M. Wt: 327.4 g/mol
InChI Key: BQMQOALHRWIFDX-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for PMID28092474-Compound-32d involve scaffold-hopping generation of a series of 1H-pyrazolo[3,4-d]pyrimidine dual inhibitors. The preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold.

    Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are used to optimize the yield and purity of the compound.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

PMID28092474-Compound-32d undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PMID28092474-Compound-32d has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its inhibitory effects on ERK2 and PI3Kα.

    Biology: In biological research, the compound is used to investigate its anti-proliferative effects on cancer cells.

    Medicine: The compound has potential therapeutic applications in the treatment of cancers due to its inhibitory effects on key signaling pathways.

    Industry: In the pharmaceutical industry, the compound is used in the development of new cancer therapies.

Mechanism of Action

The mechanism of action of PMID28092474-Compound-32d involves the inhibition of ERK2 and PI3Kα. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

PMID28092474-Compound-32d can be compared with other similar compounds, such as:

    ERK Inhibitors: Other ERK inhibitors may have different structures but similar inhibitory effects on ERK2.

    PI3K Inhibitors: Similar PI3K inhibitors may target the same enzyme but differ in their chemical structure and potency.

    Dual Inhibitors: Compounds that inhibit both ERK2 and PI3Kα, like PMID28092474-Compound-32d, are unique in their dual inhibitory effects, making them potentially more effective in cancer treatment.

Similar compounds include other 1H-pyrazolo[3,4-d]pyrimidine derivatives and other dual ERK/PI3K inhibitors .

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide

InChI

InChI=1S/C15H13N5O2S/c21-14(19-22)12-6-4-11(5-7-12)9-20(15-18-17-10-23-15)13-3-1-2-8-16-13/h1-8,10,22H,9H2,(H,19,21)

InChI Key

BQMQOALHRWIFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)C(=O)NO)C3=NN=CS3

Origin of Product

United States

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